

Metofoline Hydrochloride: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metofoline**

Cat. No.: **B1203475**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, also known as methofoline, is an opioid analgesic developed in the 1950s.^[1] Structurally, it is an isoquinoline derivative, which distinguishes it from many other opioids, though it shares some similarity with papaverine.^[1] **Metofoline** was previously marketed under the brand name Versidyne for the treatment of postoperative pain, with an analgesic efficacy comparable to codeine.^{[1][2]} The active form is the levo (R) enantiomer, which is approximately three times more potent than codeine, while the (S) enantiomer is inactive.^[1] The drug was withdrawn from the market in 1965 due to ophthalmic side effects, including the development of cataracts in dogs.^[1] Despite its withdrawal, **metofoline** hydrochloride remains a compound of interest for researchers studying opioid pharmacology and developing novel analgesics.

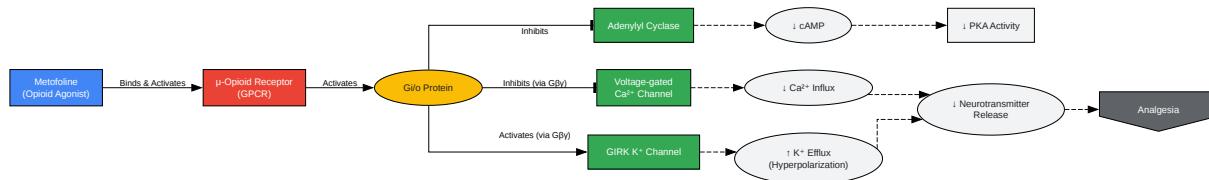
These application notes provide an overview of the known properties of **metofoline** hydrochloride and detailed protocols for its preclinical evaluation.

Data Presentation

Physicochemical Properties

A summary of the available physicochemical data for **metofoline** and its hydrochloride salt is presented below.

Property	Metofoline	Metofoline Hydrochloride	Reference(s)
Molecular Formula	C ₂₀ H ₂₄ CINO ₂	C ₂₀ H ₂₅ Cl ₂ NO ₂	[1] [3]
Molecular Weight	345.87 g/mol	382.3 g/mol	[1] [3]
IUPAC Name	1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline	1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride	[1] [3]
CAS Number	2154-02-1	7558-47-6	[1] [4]
Melting Point	110-111 °C	105-106 °C	[2] [5]
Appearance	Colorless leaflets from aqueous methanol	Crystals	[5]
UV max (in ethanol)	Not available	283, 287 nm	[5]


In Vivo Toxicology Data

The following table summarizes the reported median lethal dose (LD50) values for **metofoline** in various animal models.

Species	Route of Administration	LD50 (mg/kg)	Reference(s)
Mice	Subcutaneous (s.c.)	180	[5]
Oral	180	[5]	
Intraperitoneal (i.p.)	70	[5]	
Intravenous (i.v.)	70	[5]	
Rats	Subcutaneous (s.c.)	400	[5]
Oral	400	[5]	
Intraperitoneal (i.p.)	100	[5]	
Rabbits	Intravenous (i.v.)	30	[5]

Mechanism of Action & Signaling Pathway

Metofoline is an opioid analgesic.[\[1\]](#) Opioid analgesics typically exert their effects by binding to and activating opioid receptors, which are G protein-coupled receptors (GPCRs). The three main subtypes of opioid receptors are mu (μ), delta (δ), and kappa (κ).[\[6\]](#) The activation of these receptors, primarily the μ -opioid receptor for analgesia, initiates a downstream signaling cascade.[\[7\]](#) This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[\[8\]](#) Additionally, opioid receptor activation leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[\[9\]](#) These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.[\[6\]](#)

[Click to download full resolution via product page](#)

Opioid Receptor Signaling Pathway

Experimental Protocols

In Vitro Assays

1. Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of **metofoline** hydrochloride for μ , δ , and κ opioid receptors.

- Objective: To determine the inhibition constant (K_i) of **metofoline** hydrochloride at the μ , δ , and κ opioid receptors.
- Materials:
 - Cell membranes from CHO or HEK293 cells stably expressing human μ , δ , or κ opioid receptors.
 - Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
 - **Metofoline** hydrochloride.
 - Non-specific binding control: Naloxone (10 μ M).

- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well plates.
- Scintillation vials and cocktail.
- Liquid scintillation counter.
- Procedure:
 - Prepare serial dilutions of **metofoline** hydrochloride in assay buffer.
 - In a 96-well plate, add in triplicate:
 - Total binding: Assay buffer, radioligand, and cell membranes.
 - Non-specific binding: Assay buffer, radioligand, cell membranes, and naloxone.
 - Competitive binding: Assay buffer, radioligand, cell membranes, and varying concentrations of **metofoline** hydrochloride.
 - Incubate the plates at room temperature for 60-120 minutes.
 - Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
 - Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **metofoline** hydrochloride concentration.
 - Determine the IC50 value (concentration of **metofoline** hydrochloride that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC50 / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

2. Functional Assay: cAMP Inhibition

This protocol measures the functional activity of **metofoline** hydrochloride by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing opioid receptors.

- Objective: To determine the EC₅₀ or IC₅₀ of **metofoline** hydrochloride for the inhibition of cAMP production.
- Materials:
 - HEK293 cells stably expressing the opioid receptor of interest.
 - **Metofoline** hydrochloride.
 - Forskolin.
 - cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
 - Cell culture medium and reagents.
- Procedure:
 - Plate the cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **metofoline** hydrochloride for 15-30 minutes.
 - Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) for 15-30 minutes.
 - Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis:

- Normalize the data to the response induced by forskolin alone.
- Plot the percentage of inhibition of the forskolin response against the logarithm of the **metofoline** hydrochloride concentration.
- Determine the EC50 or IC50 value from the resulting dose-response curve.

In Vivo Assays

1. Hot Plate Test for Analgesia in Mice

This test evaluates the central analgesic activity of **metofoline** hydrochloride by measuring the latency of a mouse to react to a thermal stimulus.

- Objective: To assess the analgesic effect of **metofoline** hydrochloride in a thermal pain model.
- Materials:
 - Male ICR or C57BL/6 mice (20-25 g).
 - Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
 - Metofoline** hydrochloride dissolved in a suitable vehicle (e.g., saline).
 - Positive control: Morphine (e.g., 10 mg/kg, s.c.).
 - Vehicle control.
- Procedure:
 - Acclimatize the mice to the experimental room for at least 1 hour.
 - Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its hind paws or jumps. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
 - Administer **metofoline** hydrochloride, morphine, or vehicle to different groups of mice via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

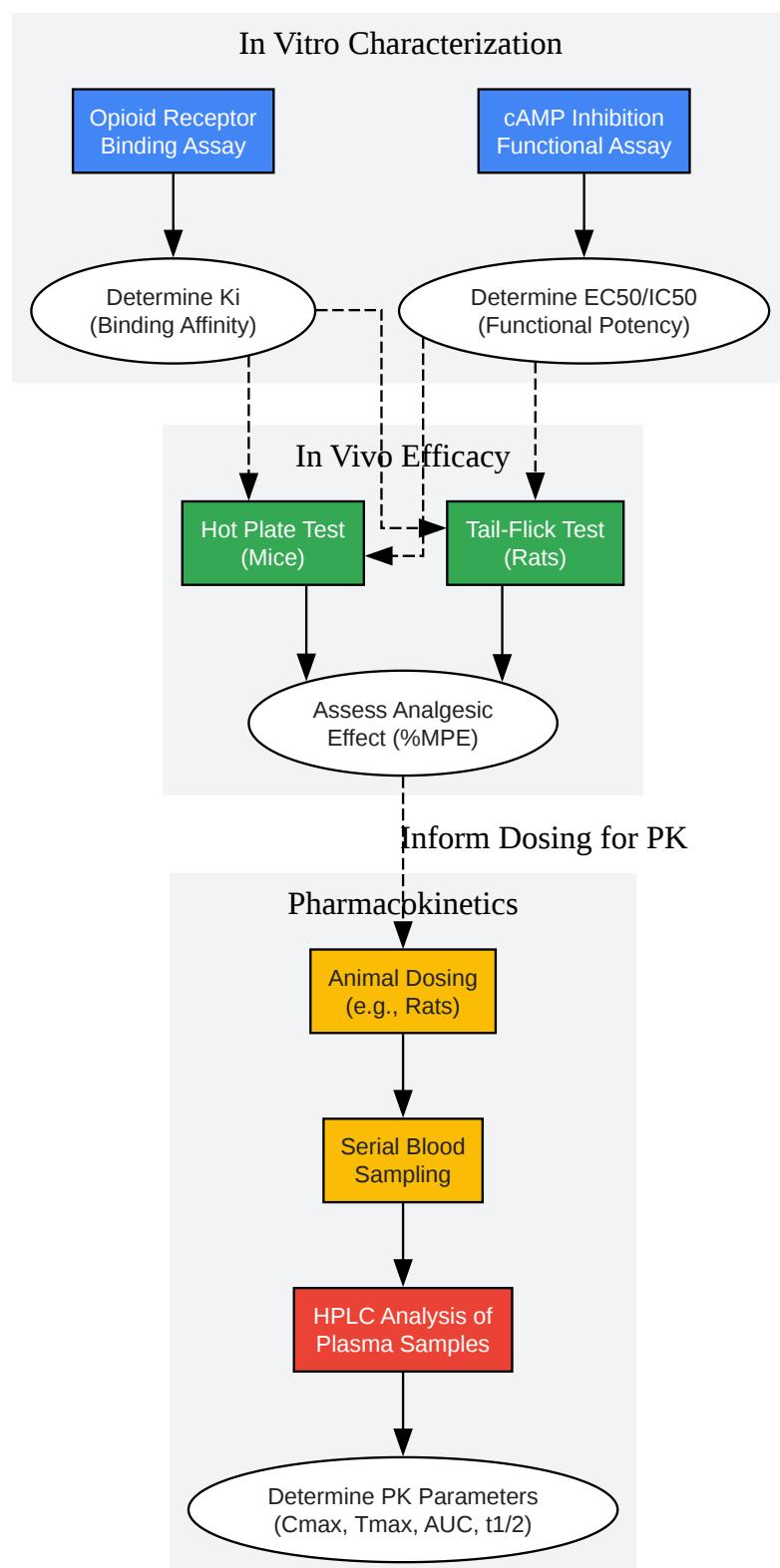
- At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse on the hot plate and measure the reaction latency.
- Data Analysis:
 - Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula:
$$\%MPE = \frac{[(post-drug\ latency - pre-drug\ latency) / (cut-off\ time - pre-drug\ latency)] \times 100}{}$$
 - Compare the %MPE values between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

2. Tail-Flick Test for Analgesia in Rats

This assay assesses the spinal analgesic effects of **metofoline** hydrochloride by measuring the latency to withdraw the tail from a noxious thermal stimulus.

- Objective: To evaluate the analgesic activity of **metofoline** hydrochloride in a spinal reflex-based pain model.
- Materials:
 - Male Sprague-Dawley or Wistar rats (200-250 g).
 - Tail-flick apparatus with a radiant heat source.
 - **Metofoline** hydrochloride dissolved in a suitable vehicle.
 - Positive control: Morphine (e.g., 5 mg/kg, s.c.).
 - Vehicle control.
- Procedure:
 - Gently restrain the rat and place its tail over the radiant heat source.
 - Measure the baseline tail-flick latency, which is the time taken for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

- Administer **metofoline** hydrochloride, morphine, or vehicle.
- Measure the tail-flick latency at different time points post-administration.
- Data Analysis:
 - Calculate the %MPE as described for the hot plate test.
 - Analyze the data statistically to compare the effects of the different treatments.


Analytical Method

High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma

This protocol provides a general framework for developing an HPLC method to quantify **metofoline** in rat plasma, which is essential for pharmacokinetic studies.

- Objective: To determine the concentration of **metofoline** in rat plasma samples.
- Materials:
 - HPLC system with a UV or mass spectrometry (MS) detector.
 - C18 reverse-phase HPLC column.
 - **Metofoline** hydrochloride standard.
 - Internal standard (a structurally related compound not present in the sample).
 - Acetonitrile, methanol, and water (HPLC grade).
 - Formic acid or other mobile phase modifier.
 - Rat plasma.
 - Solid-phase extraction (SPE) cartridges for sample clean-up.
- Procedure:

- Sample Preparation:
 - Spike blank rat plasma with known concentrations of **metofoline** hydrochloride to prepare calibration standards and quality control samples.
 - To a plasma sample, add the internal standard and perform a protein precipitation step (e.g., with acetonitrile or methanol).
 - Centrifuge to pellet the precipitated proteins.
 - For cleaner samples, pass the supernatant through an SPE cartridge, wash, and elute the analyte.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase.
- HPLC Analysis:
 - Inject the prepared sample onto the HPLC system.
 - Separate the analytes using a gradient or isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).
 - Detect **metofoline** and the internal standard using a UV detector at an appropriate wavelength or an MS detector for higher sensitivity and specificity.
- Data Analysis:
 - Generate a calibration curve by plotting the peak area ratio of **metofoline** to the internal standard against the concentration of the calibration standards.
 - Determine the concentration of **metofoline** in the unknown samples by interpolating their peak area ratios from the calibration curve.

[Click to download full resolution via product page](#)

Preclinical Evaluation Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 3. SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Metofoline Hydrochloride: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203475#metofoline-hydrochloride-salt-properties-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com